molecular formula C8H5NO3S B13555033 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid

Katalognummer: B13555033
Molekulargewicht: 195.20 g/mol
InChI-Schlüssel: RGFQLRFNHKXSTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones. These intermediates can then be further processed to yield the desired thieno[2,3-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of stannous chloride dihydrate in reductive cyclization reactions has been reported to be effective .

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thieno[3,2-d]pyrimidine-2,4-dione: Similar in structure but with different functional groups, leading to varied reactivity and applications.

    Thieno[3,4-b]pyridine-7-carboxamide: Another related compound with distinct biological activities.

Uniqueness

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H5NO3S

Molekulargewicht

195.20 g/mol

IUPAC-Name

4-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-5-1-2-9-7-4(5)3-6(13-7)8(11)12/h1-3H,(H,9,10)(H,11,12)

InChI-Schlüssel

RGFQLRFNHKXSTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=C(C1=O)C=C(S2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.